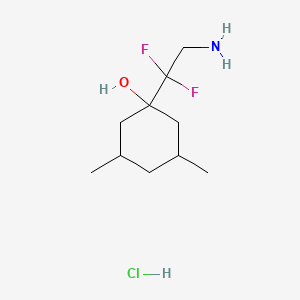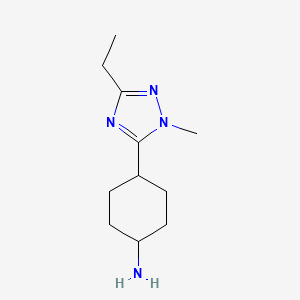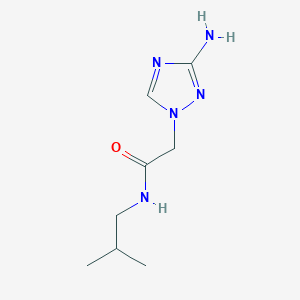
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is a synthetic organic compound. It is characterized by the presence of a cyclohexane ring substituted with amino, difluoroethyl, and hydroxyl groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with appropriate substituents.
Introduction of the Difluoroethyl Group:
Amination: The amino group is introduced via a reductive amination reaction.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,1-difluoroethanol: Similar in structure but lacks the cyclohexane ring and additional substituents.
Methyl 3-(2-amino-1,1-difluoroethyl)benzoate hydrochloride: Contains a benzoate group instead of a cyclohexane ring.
Uniqueness
1-(2-Amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is unique due to its specific combination of functional groups and the presence of the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H20ClF2NO |
|---|---|
Molecular Weight |
243.72 g/mol |
IUPAC Name |
1-(2-amino-1,1-difluoroethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H19F2NO.ClH/c1-7-3-8(2)5-9(14,4-7)10(11,12)6-13;/h7-8,14H,3-6,13H2,1-2H3;1H |
InChI Key |
CUPUTXGWXUGKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C(CN)(F)F)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)


![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)

